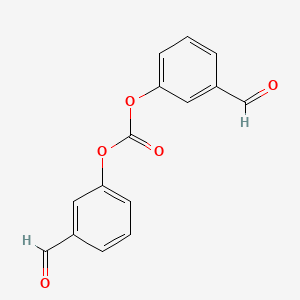
Bis(3-formylphenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-formylphenyl) carbonate is an organic compound with the molecular formula C15H10O5 It is characterized by the presence of two formyl groups attached to a carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-formylphenyl) carbonate typically involves the reaction of 3-formylphenol with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C7H6O2+COCl2→C15H10O5+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the risk associated with handling phosgene gas.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-formylphenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The carbonate moiety can undergo nucleophilic substitution reactions with amines or alcohols to form carbamates or carbonates, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Bis(3-carboxyphenyl) carbonate.
Reduction: Bis(3-hydroxyphenyl) carbonate.
Substitution: Carbamates or carbonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(3-formylphenyl) carbonate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and polyurethanes, providing enhanced thermal and mechanical properties.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as high transparency and durability.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biodegradable polymers.
Wirkmechanismus
The mechanism by which bis(3-formylphenyl) carbonate exerts its effects is primarily through its reactivity with nucleophiles. The carbonate moiety acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The formyl groups can also participate in condensation reactions, forming Schiff bases with amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-formylphenyl) carbonate: Similar structure but with formyl groups at the para position.
Bis(3-hydroxyphenyl) carbonate: Similar structure but with hydroxyl groups instead of formyl groups.
Bis(3-carboxyphenyl) carbonate: Similar structure but with carboxyl groups instead of formyl groups.
Uniqueness
Bis(3-formylphenyl) carbonate is unique due to the presence of formyl groups, which provide distinct reactivity compared to hydroxyl or carboxyl groups. This allows for specific applications in polymer synthesis and materials science where formyl functionality is desired.
Eigenschaften
CAS-Nummer |
70258-75-2 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
bis(3-formylphenyl) carbonate |
InChI |
InChI=1S/C15H10O5/c16-9-11-3-1-5-13(7-11)19-15(18)20-14-6-2-4-12(8-14)10-17/h1-10H |
InChI-Schlüssel |
AWCDFFYDYBWGFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)OC2=CC=CC(=C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)


![1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B14003514.png)
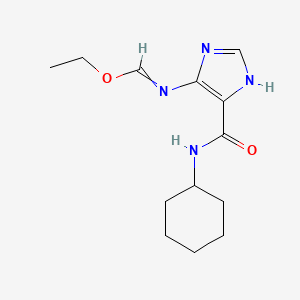

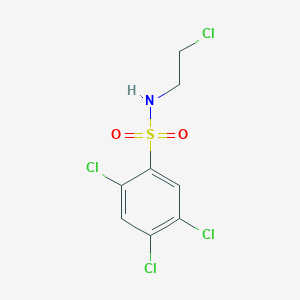
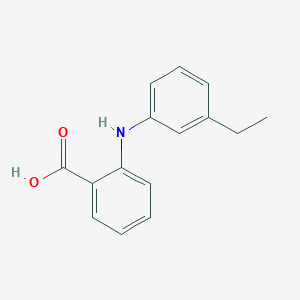
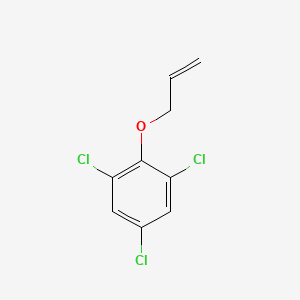

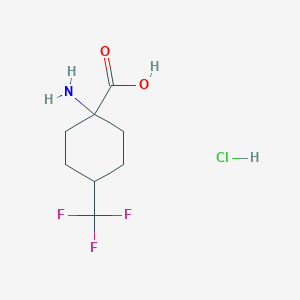
![3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14003559.png)
![Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate](/img/structure/B14003564.png)
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)
